1-(cyclopropanesulfonyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine
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Overview
Description
1-(Cyclopropanesulfonyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine is a complex organic compound characterized by the presence of both cyclopropane and benzodioxine moieties attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropanesulfonyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of Cyclopropanesulfonyl Chloride:
- React cyclopropane with chlorosulfonic acid to obtain cyclopropanesulfonyl chloride.
- Reaction conditions: Typically carried out under anhydrous conditions with a temperature range of 0-5°C.
-
Formation of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl Chloride:
- React 2,3-dihydro-1,4-benzodioxine with chlorosulfonic acid.
- Reaction conditions: Similar to the first step, maintaining anhydrous conditions and low temperatures.
-
Coupling Reaction:
- React piperazine with the previously synthesized sulfonyl chlorides.
- Reaction conditions: Use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction, typically carried out at room temperature.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropanesulfonyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(Cyclopropanesulfonyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
- 1-(Cyclopropanesulfonyl)-4-(phenylsulfonyl)piperazine
- 1-(Cyclopropanesulfonyl)-4-(methylsulfonyl)piperazine
- 1-(Cyclopropanesulfonyl)-4-(ethylsulfonyl)piperazine
Comparison: Compared to these similar compounds, 1-(cyclopropanesulfonyl)-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine is unique due to the presence of the benzodioxine moiety, which can impart additional biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S2/c18-24(19,12-1-2-12)16-5-7-17(8-6-16)25(20,21)13-3-4-14-15(11-13)23-10-9-22-14/h3-4,11-12H,1-2,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OADUIUKJCPYFGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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